molecular formula C9H20Se2 B14642727 1,1-Bis(methylselanyl)heptane CAS No. 56051-05-9

1,1-Bis(methylselanyl)heptane

Katalognummer: B14642727
CAS-Nummer: 56051-05-9
Molekulargewicht: 286.2 g/mol
InChI-Schlüssel: MZSFKZDNINCEKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1-Bis(methylselanyl)heptane: is an organoselenium compound with the molecular formula C9H20Se2 This compound features two methylselanyl groups attached to the first carbon of a heptane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,1-Bis(methylselanyl)heptane can be synthesized through the reaction of heptane with methylselenol in the presence of a suitable catalyst. The reaction typically involves the addition of methylselenol to the heptane chain under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1,1-Bis(methylselanyl)heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the selenyl groups to selenides.

    Substitution: The methylselanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.

Major Products:

    Oxidation: Selenoxides or selenones.

    Reduction: Selenides.

    Substitution: Various substituted heptane derivatives.

Wissenschaftliche Forschungsanwendungen

1,1-Bis(methylselanyl)heptane has several scientific research applications, including:

    Biology: Investigated for its potential antioxidant properties and its role in redox biology.

    Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 1,1-Bis(methylselanyl)heptane involves its ability to participate in redox reactions due to the presence of selenium atoms. Selenium can undergo oxidation and reduction, allowing the compound to act as an antioxidant. The molecular targets and pathways involved include the modulation of oxidative stress and the regulation of redox-sensitive signaling pathways.

Vergleich Mit ähnlichen Verbindungen

  • 1,1-Bis(methylselanyl)ethane
  • 1,1-Bis(methylselanyl)butane
  • 1,1-Bis(methylselanyl)pentane

Comparison: 1,1-Bis(methylselanyl)heptane is unique due to its longer heptane chain, which can influence its physical and chemical properties. Compared to shorter-chain analogs, it may exhibit different solubility, reactivity, and biological activity. The presence of two methylselanyl groups also distinguishes it from other organoselenium compounds with different substitution patterns.

Eigenschaften

CAS-Nummer

56051-05-9

Molekularformel

C9H20Se2

Molekulargewicht

286.2 g/mol

IUPAC-Name

1,1-bis(methylselanyl)heptane

InChI

InChI=1S/C9H20Se2/c1-4-5-6-7-8-9(10-2)11-3/h9H,4-8H2,1-3H3

InChI-Schlüssel

MZSFKZDNINCEKZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC([Se]C)[Se]C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.